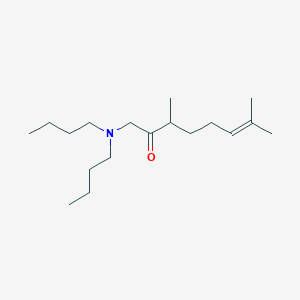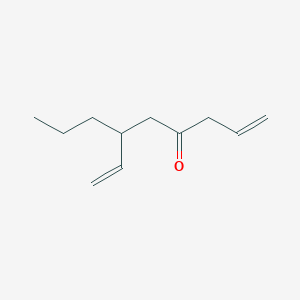
6-Ethenylnon-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenylnon-1-en-4-one: is an organic compound characterized by the presence of both an ethenyl group and a nonenone structure. This compound is part of the broader class of enones, which are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylnon-1-en-4-one can be achieved through various methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. For instance, the reaction between 1-pentanal and 3-buten-2-one in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Ethenylnon-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted enones and alcohols.
Scientific Research Applications
6-Ethenylnon-1-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethenylnon-1-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the carbonyl group and the ethenyl group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins.
Comparison with Similar Compounds
2-Ethenylcyclohexanone: Another enone with similar reactivity but different structural features.
4-Phenylbut-3-en-2-one: A structurally similar compound with a phenyl group instead of a nonenone structure.
3-Buten-2-one: A simpler enone with similar reactivity but fewer carbon atoms.
Uniqueness: 6-Ethenylnon-1-en-4-one is unique due to its longer carbon chain and the presence of both an ethenyl group and a nonenone structure
Properties
CAS No. |
88681-90-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-ethenylnon-1-en-4-one |
InChI |
InChI=1S/C11H18O/c1-4-7-10(6-3)9-11(12)8-5-2/h5-6,10H,2-4,7-9H2,1H3 |
InChI Key |
OMBOEGHFHTWYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


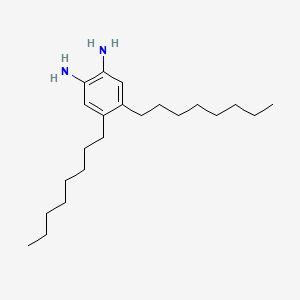

![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
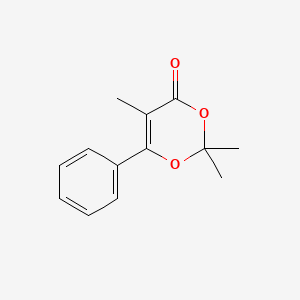
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
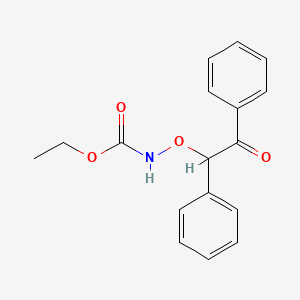
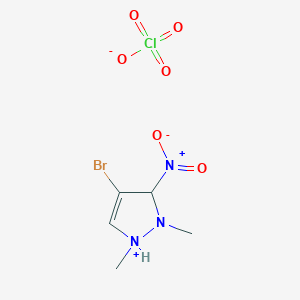
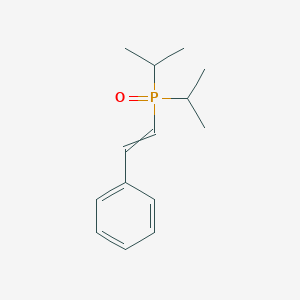
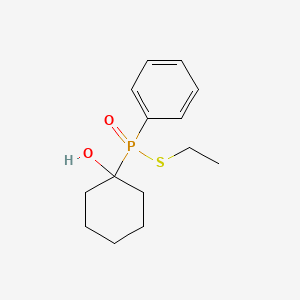
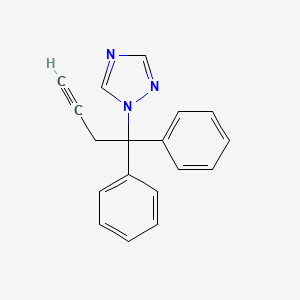
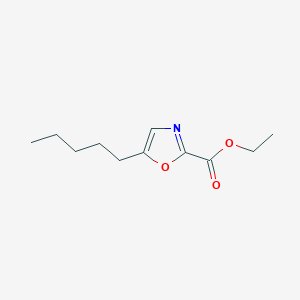
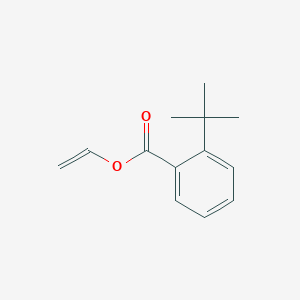
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
